molecular formula C23H39Cl2N3O3 B12749840 1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride CAS No. 109376-92-3

1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride

Cat. No.: B12749840
CAS No.: 109376-92-3
M. Wt: 476.5 g/mol
InChI Key: VDYWTIQBVOTWMC-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenoxy group, and the attachment of the piperidinyl propyl group. Common reagents used in these reactions include alkyl halides, phenols, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol derivatives: Compounds with similar structures but different substituents.

    Phenoxyalkylamines: Compounds with a phenoxy group attached to an alkylamine chain.

    Piperidinyl propyl derivatives: Compounds with a piperidinyl group attached to a propyl chain.

Uniqueness

1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

109376-92-3

Molecular Formula

C23H39Cl2N3O3

Molecular Weight

476.5 g/mol

IUPAC Name

1-[4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C23H37N3O3.2ClH/c1-19-6-7-22(16-20(19)2)29-18-21(27)17-25-12-14-26(15-13-25)23(28)8-11-24-9-4-3-5-10-24;;/h6-7,16,21,27H,3-5,8-15,17-18H2,1-2H3;2*1H

InChI Key

VDYWTIQBVOTWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O)C.Cl.Cl

Origin of Product

United States

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